REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:20]=[CH:19][C:6]([C:7]2[O:8]C3C(C(=O)C=2O)=CC=CC=3)=[CH:5][CH:4]=1)=[CH2:2].OCC(C1C=CC=CC=1)=O>>[CH:1]([C:3]1[CH:20]=[CH:19][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)=[CH2:2]
|
Name
|
4'-vinyl-3-hydroxyflavone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(C=2OC3=CC=CC=C3C(C2O)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Ethyl alcohol was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |